1-Bromo-2-(isocyanatomethyl)benzene, also known by its systematic name, is a chemical compound with the molecular formula . It features a bromobenzene structure with an isocyanatomethyl group attached to the second carbon of the benzene ring. The compound is primarily used in organic synthesis and materials science due to its functional groups that allow for various chemical reactions.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an aryl halide due to the presence of the bromine atom. It falls within the category of isocyanates, which are reactive compounds containing the isocyanate functional group (-N=C=O).
The synthesis of 1-bromo-2-(isocyanatomethyl)benzene typically involves several methods:
The molecular structure of 1-bromo-2-(isocyanatomethyl)benzene can be represented as follows:
InChI=1S/C9H8BrN/c10-8-3-1-2-7(4-8)5-11-6/h1-4H,5H2The compound's structure features a benzene ring with a bromine atom and an isocyanatomethyl group, which contributes to its reactivity and utility in further chemical transformations.
1-Bromo-2-(isocyanatomethyl)benzene participates in various chemical reactions:
The mechanism of action for reactions involving 1-bromo-2-(isocyanatomethyl)benzene typically follows these steps:
1-Bromo-2-(isocyanatomethyl)benzene exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring specific solubility profiles and thermal stability.
1-Bromo-2-(isocyanatomethyl)benzene finds applications in various scientific fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: